2-(Chloromethyl)-5-fluoropyrimidine
Overview
Description
2-(Chloromethyl)-5-fluoropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoropyrimidine typically involves the chloromethylation of 5-fluoropyrimidine. One common method includes the reaction of 5-fluoropyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-(Chloromethyl)-5-fluoropyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a building block for the synthesis of nucleoside analogs, which are crucial in studying DNA and RNA functions.
Industrial Applications: It is employed in the production of agrochemicals and pharmaceuticals, contributing to the development of new products with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-fluoropyrimidine and its derivatives often involves the inhibition of key enzymes or the disruption of nucleic acid synthesis. For instance, in medicinal chemistry, its derivatives may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting anticancer effects . The compound’s ability to form covalent bonds with nucleophiles also plays a significant role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyrimidine
- 5-Fluoropyrimidine
- 2-(Bromomethyl)-5-fluoropyrimidine
Comparison
Compared to similar compounds, 2-(Chloromethyl)-5-fluoropyrimidine is unique due to the presence of both chloromethyl and fluorine substituents. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2-(chloromethyl)-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZQALAWTLCKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-61-7 | |
Record name | 2-(chloromethyl)-5-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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